tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20247602
InChI: InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20247602

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 3-prop-2-enoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Standard InChI Key MQIIVKFWBPFQSO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OCC=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . Its structure consists of:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, which enhances stability and modulates reactivity during synthetic transformations.

  • A propenyloxy (-O-CH₂-C≡CH) side chain at the 3-position, introducing unsaturation for further functionalization.

The stereocenter at the 3-position of the pyrrolidine ring is critical for enantioselective synthesis. The (3S) configuration is explicitly documented in PubChem entries, confirmed by the InChIKey MQIIVKFWBPFQSO-JTQLQIEISA-N .

Spectroscopic and Computational Data

  • SMILES Notation: CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC=C .

  • Predicted Collision Cross Section (CCS): Varies by adduct, with the [M+H]+ ion exhibiting a CCS of 154.7 Ų .

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, THF) due to the Boc group’s lipophilicity and the pyrrolidine’s basicity .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves multistep strategies to install the propenyloxy moiety while preserving stereochemical integrity. A representative pathway includes:

Step 1: Pyrrolidine Functionalization

  • Boc Protection: React pyrrolidine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP) to yield tert-butyl pyrrolidine-1-carboxylate .

  • Alkylation at C3: Treat the Boc-protected pyrrolidine with propargyl bromide under basic conditions (e.g., K₂CO₃) to introduce the propenyloxy group. Stereochemical control is achieved via chiral catalysts or resolution techniques .

Step 2: Purification and Characterization

  • Chromatography: Silica gel chromatography isolates the desired enantiomer.

  • Analytical Confirmation: NMR (¹H, ¹³C) and LC-MS validate structure and purity .

Comparative Analysis of Related Compounds

Structural analogs exhibit modified reactivity profiles:

Compound NameKey Structural VariationImpact on Reactivity
tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylateAlkyne (C≡C) instead of alkeneEnhanced click chemistry potential
tert-Butyl 4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylateTetrahydroquinoline coreAltered pharmacokinetics
Rac-tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylateCyclopropane substituentIncreased steric hindrance

Physicochemical and Reactivity Profiles

Thermal and Chemical Stability

  • Thermal Decomposition: Onset at ~180°C, with Boc group cleavage generating pyrrolidine and isobutylene .

  • Hydrolytic Sensitivity: Susceptible to acid-mediated deprotection (e.g., HCl in dioxane), yielding 3-(prop-2-en-1-yloxy)pyrrolidine .

Reactivity in Organic Transformations

  • Alkene Functionalization: The propenyloxy group participates in Diels-Alder reactions and hydroboration-oxidation to install hydroxyl or alkyl groups .

  • Boc Deprotection: Facilitates nitrogen-centered nucleophiles for peptide coupling or heterocycle synthesis .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

  • Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral enzymes (e.g., HCV NS3/4A) .

  • Kinase Inhibitors: Modified derivatives inhibit FGFR-1 and PDGFR-β tyrosine kinases, implicated in cancer therapeutics .

Polymer Chemistry

  • Monomer for Functional Polymers: The alkene enables radical polymerization, producing pyrrolidine-containing polymers for ion-conductive membranes .

Future Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective methods to access (3R) and (3S) configurations efficiently.

  • Biological Screening: Evaluate unexplored bioactivities (e.g., antimicrobial, anti-inflammatory) via high-throughput assays.

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